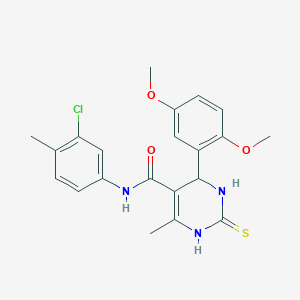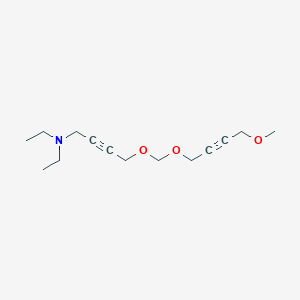
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amine, ether, and alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine typically involves multi-step organic reactions. One common approach is to start with a suitable alkyne precursor, which undergoes a series of reactions including alkylation, etherification, and amination. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways or industrial processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-4-methoxy-4,4-diphenylbut-2-yn-1-amine
- N,N-Diethyl-4-(2-methoxyethoxy)-2-butyn-1-amine
Uniqueness
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct reactivity and applications compared to similar compounds.
Propiedades
IUPAC Name |
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-15(5-2)10-6-7-12-17-14-18-13-9-8-11-16-3/h4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOHTKYNJBHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOCOCC#CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
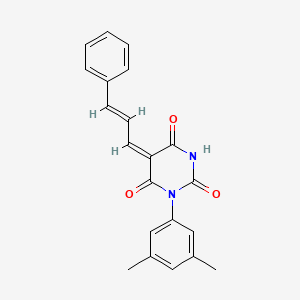
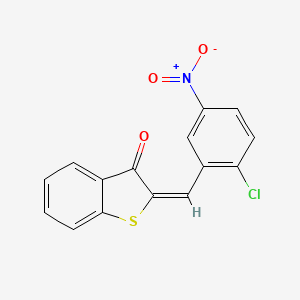
![3-{[(3-hydroxypropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5040606.png)
![N-(4-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5040617.png)
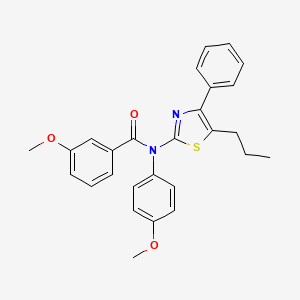
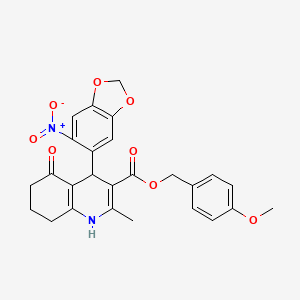
![2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5040651.png)
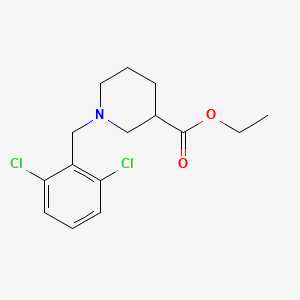
![N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B5040655.png)
![2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5040661.png)
![3-[(3-bromophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5040663.png)
![2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol](/img/structure/B5040674.png)
![N-(4-methoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5040681.png)
